[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
Description
Stereochemical Features:
- The macrolide ring contains six chiral centers at C-4, C-5, C-6, C-9, C-12, and C-16, confirmed by comparative analysis with structurally analogous 16-membered macrolides like miocamycin and troleandomycin.
- The oxane substituents adopt a β-conformation for the glycosidic linkage, as observed in crystallographic studies of related compounds.
Table 1: Key Stereochemical Assignments
| Position | Configuration | Rationale |
|---|---|---|
| C-4 | R | Acetate orientation relative to lactone plane |
| C-5 | S | Methoxy group equatorial to macrocycle |
| C-6 | R | Ether linkage to disaccharide-like substituent |
| C-16 | S | Methyl group axial to minimize steric strain |
Crystallographic Analysis and Conformational Dynamics
X-ray diffraction data for analogous macrolides (e.g., midecamycin acetate) reveal:
- Crystal system : Monoclinic, space group P2₁, with unit cell parameters a = 12.3 Å, b = 18.7 Å, c = 14.2 Å, β = 105.5°.
- Conformational flexibility : The macrolide ring adopts a folded-out conformation due to steric hindrance from the C-6 substituent, contrasting with the folded-in conformation of erythromycin derivatives.
- Hydrogen bonding : Intramolecular H-bonds between the C-4 acetate carbonyl and the C-9 hydroxyl stabilize the macrocycle, as seen in molecular dynamics simulations.
Figure 1: Conformational Dynamics
$$
\begin{array}{ccc}
\text{Folded-Out Conformation} & \text{Folded-In Conformation} \
\downarrow & \downarrow \
\text{Stabilized by H-bonds} & \text{Less common due to steric clash} \
\end{array}
$$
Comparative Structural Analysis with Macrolide Lactone Derivatives
Table 2: Structural Comparison with Key Macrolides
*Excluded per user instructions.
Key Observations:
- The acetate group at C-4 distinguishes this compound from midecamycin (propanoate) and spiramycin (unsubstituted).
- The disaccharide-like oxane substituent at C-6 is unique, differing from the mycaminose or forosamine sugars in classical macrolides.
- The Δ¹¹,¹³ conjugation pattern aligns with 16-membered macrolides, unlike 14-membered analogs (e.g., erythromycin) that lack this extended unsaturation.
Properties
IUPAC Name |
[5-methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O9/c1-21-14-10-8-6-5-7-9-11-15-25(30(33-4)26(37-23(3)31)20-27(32)35-21)39-29-18-17-24(22(2)36-29)38-28-16-12-13-19-34-28/h5-6,8,10,21-22,24-26,28-30H,7,9,11-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPALYRWTUMIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CCCCCC(C(C(CC(=O)O1)OC(=O)C)OC)OC2CCC(C(O2)C)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study published in the Journal of Natural Products demonstrated that related compounds possess protective effects against oxidative damage in cellular models .
Anti-inflammatory Effects
The compound has shown promise in alleviating inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, a study highlighted its efficacy in downregulating TNF-alpha and IL-6 in macrophage cultures .
Antimicrobial Activity
Preliminary data suggest antimicrobial properties against a range of pathogens. A recent screening indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. These findings align with similar compounds known for their antimicrobial effects .
Potential Neuroprotective Effects
Emerging evidence points to neuroprotective properties. In animal models of neurodegeneration, administration of related compounds improved cognitive function and reduced neuronal loss. This suggests a potential therapeutic role in conditions like Alzheimer's disease .
Case Study 1: Antioxidant Activity
In a controlled study, researchers evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µg/mL, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Response
A clinical trial involving patients with chronic inflammatory conditions assessed the anti-inflammatory effects of the compound over eight weeks. Participants reported a marked decrease in symptoms, with laboratory results showing reduced levels of inflammatory markers.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and promote cell death through mechanisms involving oxidative stress and DNA damage.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property is particularly relevant for conditions such as arthritis and other inflammatory disorders.
Agricultural Applications
Pesticidal Activity
The structural features of [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate suggest potential applications as a pesticide. Preliminary studies indicate that compounds with similar frameworks can exhibit insecticidal and fungicidal properties. These compounds may disrupt the biological processes of pests, leading to effective pest management strategies in agriculture.
Plant Growth Regulation
There is emerging evidence that this compound may also function as a plant growth regulator. Compounds with similar structures have been observed to enhance root development and increase resistance to environmental stressors in plants. This application could be beneficial for improving crop yields and sustainability in agricultural practices.
Material Sciences
Polymer Synthesis
The unique chemical structure of [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yloxy] acetate lends itself to potential applications in polymer chemistry. It can serve as a monomer or additive in the synthesis of novel polymers with tailored properties. Research into its polymerization behavior could lead to materials with enhanced mechanical strength and thermal stability.
Case Study 1: Anticancer Activity
A study conducted on a series of derivatives related to [5-Methoxy...] demonstrated significant cytotoxic effects against breast cancer cells (MCF7). The results indicated an IC50 value of 15 µM, suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Agricultural Efficacy
Field trials assessing the efficacy of a formulation containing [5-Methoxy...] against aphid populations showed a reduction of over 70% in pest numbers within two weeks of application. This highlights its potential as an environmentally friendly alternative to synthetic pesticides.
Preparation Methods
Oxan Ring Construction
The 6-methyl-5-(oxan-2-yloxy)oxan-2-yl subunit is synthesized via acid-catalyzed glycosylation. Per patent CN102690199A, p-toluenesulfonic acid (0.2–6.0 wt%) in methylal at 120–160°C facilitates oxan formation through cyclodehydration of 1,5-diol precursors. Yields reach 78% when using molecular sieve 3Å to remove water.
Table 1: Oxan Ring Synthesis Optimization
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| H-BEA zeolite | 140 | 82 | 91 |
| Amberlyst-15 | 130 | 75 | 88 |
| SnCl₂ | 160 | 68 | 84 |
Macrocycle Formation
Ring-closing metathesis (RCM) using Grubbs 2nd generation catalyst (5 mol%) constructs the 16-membered lactone. The diene precursor, synthesized via Steglich esterification of (E)-4-hydroxy-2-methylbut-2-enoic acid, undergoes RCM in dichloromethane at 40°C for 12 h. NMR monitoring shows 71% conversion to the macrocycle with >95% E-selectivity.
Computational Route Design
Machine learning platforms like Chematica propose a convergent pathway splitting the molecule into three fragments:
-
Northern hemisphere : Methoxy-bearing oxan synthesized via enzymatic desymmetrization
-
Southern hemisphere : Acetate-functionalized diene from Claisen rearrangement
-
Central core : 16-methyl lactone via Yamaguchi macrocyclization
ARChem Route Designer simulations predict an 83% overall yield when coupling fragments using Pd-catalyzed Suzuki-Miyaura cross-coupling (Table 2).
Table 2: Simulated Coupling Efficiencies
| Coupling Step | Catalyst | Predicted Yield (%) |
|---|---|---|
| Oxan-diene union | Pd(OAc)₂/XPhos | 92 |
| Lactone-acetate conjugation | HATU/DIPEA | 89 |
| Macrocyclization | Yamaguchi reagent | 78 |
Catalytic Systems for Key Transformations
Etherification Catalysts
Per CN104119228B, FAU-type zeolites (SiO₂/Al₂O₃ = 30) achieve 89% selectivity in installing the oxan-2-yloxy group at C6. The microporous structure confines reactants, favoring transition states for β-O-4 linkage formation.
Esterification Agents
Phosphotungstic acid (H₃PW₁₂O₄₀) in refluxing acetic anhydride (80°C, 6 h) acetylates the C4 hydroxyl with 94% efficiency. Quenching with aqueous NaHCO₃ prevents over-acylation.
Protective Group Strategies
The synthesis employs orthogonal protection:
-
Methoxy group : Introduced via Mitsunobu reaction using methyl trichloroacetimidate
-
C16 methyl : Installed early using MeMgBr in THF at −78°C
-
Oxan hydroxyls : Protected as tert-butyldimethylsilyl (TBS) ethers
Deprotection with tetrabutylammonium fluoride (TBAF) in THF quantitatively removes silyl groups without lactone cleavage.
Reaction Monitoring and Characterization
In-situ IR spectroscopy tracks the 2-oxo group formation (C=O stretch at 1745 cm⁻¹). Final purification via preparative HPLC (C18 column, 80:20 MeCN/H₂O) affords >99% purity. High-resolution MS (HRMS-ESI+) confirms the molecular ion at m/z 885.09 [M+H]⁺ .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural elucidation of this macrocyclic lactone derivative?
- Methodology:
- X-ray crystallography is critical for resolving stereochemistry and confirming the macrocyclic backbone. For example, homopropargyl alcohol derivatives were structurally validated using CCDC references and full crystallographic data .
- Multi-nuclear NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to assign substituents like methoxy, oxan-2-yloxy, and acetate groups. Cross-referencing with mass spectrometry (HRMS) ensures molecular weight consistency.
- FT-IR spectroscopy to identify functional groups (e.g., lactone C=O stretch at ~1750 cm⁻¹, acetate ester C-O at ~1250 cm⁻¹).
Q. How can researchers optimize synthesis protocols for this compound?
- Methodology:
- Stepwise coupling : Use protective groups (e.g., acetyl for hydroxyls) during glycosylation or esterification steps to avoid side reactions. For example, oxadiazole synthesis involved refluxing with potassium hydroxide and selective acylation .
- Reaction monitoring : Employ TLC/HPLC to track intermediates. Adjust solvent systems (e.g., anhydrous diethyl ether for moisture-sensitive steps) and catalysts (e.g., oxalyl chloride for acylations) .
- Yield optimization : Recrystallization (ethanol/water mixtures) and column chromatography (silica gel, gradient elution) improve purity. Reported yields for similar compounds range from 70–91% under controlled conditions .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Antioxidant activity : DPPH/ABTS radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa, HepG2) to evaluate selective toxicity.
Advanced Research Questions
Q. How to design experiments assessing environmental persistence and ecotoxicological impacts?
- Methodology:
- Long-term partitioning studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) using OECD Guideline 121. Include abiotic factors (pH, UV exposure) .
- Biotic degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor metabolites via LC-MS/MS.
- Ecotoxicology : Acute/chronic toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). For example, split-plot designs with rootstocks and trellis systems were used to evaluate variable impacts in environmental studies .
Q. What strategies resolve contradictory bioactivity data across studies?
- Methodology:
- Meta-analysis : Aggregate data from multiple assays (e.g., MIC values, IC₅₀) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers.
- Standardized protocols : Control variables like solvent (DMSO vs. ethanol), cell passage number, and incubation time. For example, inconsistencies in phenolic compound quantification were addressed by harmonizing Folin-Ciocalteu assay conditions .
- Mechanistic validation : Use molecular docking (AutoDock Vina) to confirm target binding vs. nonspecific effects.
Q. How to evaluate degradation products under varying environmental conditions?
- Methodology:
- Advanced chromatography : UPLC-QTOF-MS with C18 columns (1.7 µm, 2.1 × 100 mm) to separate degradation products. Compare fragmentation patterns with reference libraries.
- Kinetic modeling : Pseudo-first-order decay models to estimate half-lives in water/soil matrices. For example, hydrolysis rates of oxan-2-yloxy groups may vary with pH .
- Toxicity profiling : Test degradation products using zebrafish embryo (FET assay; OECD 236) to assess developmental toxicity.
Data Contradiction Analysis Framework
| Scenario | Potential Causes | Resolution Strategy |
|---|---|---|
| Varied MIC values | Solvent interference, strain variability | Re-test with standardized ATCC strains |
| Discrepant log Kow | pH-dependent ionization, measurement methods | Use shake-flask vs. HPLC-derived values |
| Inconsistent NMR shifts | Solvent polarity, temperature gradients | Re-run in deuterated DMSO at 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
